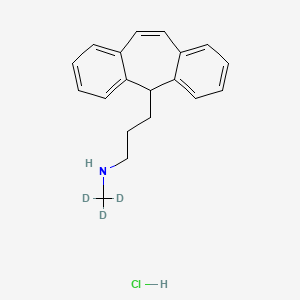
Protriptyline-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protriptyline-d3 Hydrochloride is a stable isotope of protriptyline used as an internal standard . It is sold under the trade name Vivactil . Protriptyline is a tricyclic antidepressant that is used to treat symptoms of depression . It is also useful in treating anxiety . It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs .
Molecular Structure Analysis
This compound has a molecular formula of C19H22ClN . The structure of this compound is similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring .
科学的研究の応用
Protriptyline-d3 Hydrochloride is a deuterated variant of Protriptyline, a tricyclic antidepressant. The addition of deuterium, a heavier isotope of hydrogen, can potentially alter the pharmacokinetic properties of the molecule, such as its metabolic rate, without significantly changing its pharmacodynamic profile. This alteration might be leveraged in scientific research to better understand the drug's metabolism, improve its efficacy, or reduce side effects. However, specific studies focusing directly on this compound's scientific applications are scarce, necessitating a broader look into the research around Protriptyline and similar compounds to infer potential applications.
Pharmacological Insights from Tricyclic Antidepressants
Research into tricyclic antidepressants, including Protriptyline, offers valuable pharmacological insights. A study reviewing the predictors of response to tricyclic antidepressants like Imipramine and Amitriptyline highlighted factors influencing treatment outcomes, such as socioeconomic class and onset patterns of depression, which might also apply to Protriptyline and its deuterated versions (Bielski & Friedel, 1976). Additionally, the metabolic fate of Amitriptyline, revealing the complex biotransformation processes it undergoes, including hydroxylation and conjugation, sheds light on potential metabolic pathways that Protriptyline-d3 could follow, influencing its pharmacokinetic properties (Breyer‐Pfaff, 2004).
Neuropharmacological Applications
The D3 receptor's role in drug addiction and its potential as a therapeutic target is another area where this compound could find application. Studies have explored the impact of D3 receptor ligands on drug-seeking behavior and addiction, indicating that manipulating this pathway could offer therapeutic benefits for treating addiction (Foll & Ciano, 2015). Given Protriptyline-d3's potential for modified pharmacokinetics, research could explore its impact on the D3 receptor and related neuropharmacological effects.
Chronic Pain Management and Fibromyalgia
The review on tricyclic antidepressants in managing fibromyalgia and chronic pain syndromes highlights their role beyond depression treatment, which could extend to this compound. These drugs' efficacy in pain management, alongside lifestyle and behavior modifications, suggests a broader therapeutic application area for this compound, pending further research (Godfrey, 1996).
Safety and Hazards
Protriptyline may cause serious side effects. Some of the reported side effects include mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting oneself . Physical side effects may include fever, chills, sore throat, mouth sores, feeling light-headed, blurred vision, eye pain or redness, seeing halos around lights, restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, or speech, easy bruising, unusual bleeding, painful or difficult urination, or jaundice (yellowing of the skin or eyes) . It is toxic if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Protriptyline-d3 Hydrochloride, a dibenzocycloheptene-derivative tricyclic antidepressant (TCA), primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, with serotonin involved in sleep, appetite, and mood, and norepinephrine in attention and response actions .
Mode of Action
Protriptyline inhibits the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentration . This inhibition results in an overall increase in serotonergic neurotransmission . Additionally, TCAs like Protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The increased serotonergic neurotransmission and the sensitization of post-synaptic serotonergic receptors are thought to contribute to the antidepressant effects of Protriptyline . Furthermore, Protriptyline blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
Protriptyline is well absorbed from the gastrointestinal tract, with a bioavailability ranging from 75–90% . It is rapidly sequestered in tissues, and peak plasma concentrations occur within 8–12 hours after oral administration . The elimination half-life ranges from 54–92 hours .
Result of Action
The molecular and cellular effects of Protriptyline’s action are primarily observed in its positive effect on mood in depressed individuals . The increased concentration of serotonin and norepinephrine in the central nervous system leads to mood elevation . Moreover, the drug’s sedative, hypotensive, and anticholinergic effects result from its action on histamine H1, alpha 1-adrenergic, and muscarinic receptors .
Action Environment
The action, efficacy, and stability of Protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, factors such as the patient’s age, liver function, and presence of other medications can influence the drug’s metabolism and excretion . Therefore, these factors should be considered when prescribing and administering Protriptyline.
生化学分析
Biochemical Properties
Protriptyline-d3 Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with cholinesterase (ChE), an enzyme crucial for nerve function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect neuronal signaling, which is critical for brain function .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the action of cholinesterase, thereby affecting nerve signal transmission .
特性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




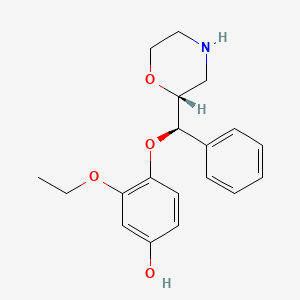
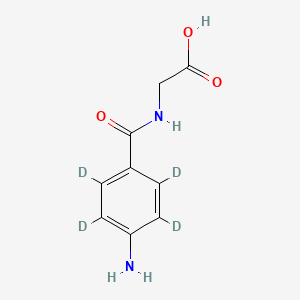

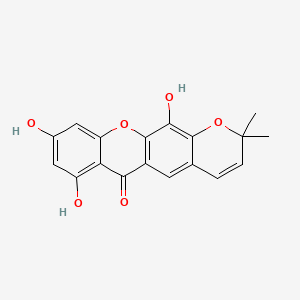
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
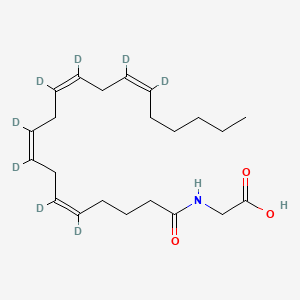
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
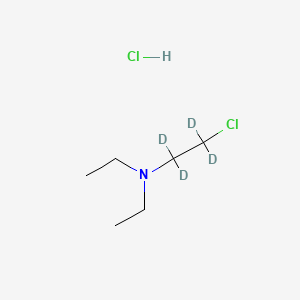
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)